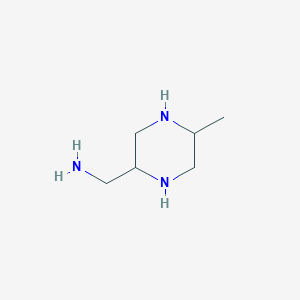

(5-Methylpiperazin-2-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-methylpiperazin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3/c1-5-3-9-6(2-7)4-8-5/h5-6,8-9H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMPVMGXVLFXDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

molecular weight and formula analysis of (5-Methylpiperazin-2-yl)methanamine

Executive Summary

(5-Methylpiperazin-2-yl)methanamine (CAS: 136665-35-5 ), also known as 2-aminomethyl-5-methylpiperazine , is a diamine-functionalized heterocyclic building block used extensively in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors and GPCR ligands.[1] Its structural duality—possessing both a secondary amine within the piperazine ring and a primary exocyclic amine—makes it a versatile scaffold for regioselective functionalization.

This guide provides a rigorous physicochemical and analytical framework for researchers characterizing this molecule, focusing on molecular weight verification, formula confirmation (

Physicochemical Characterization

Molecular Identity & Constants

The accurate characterization of (5-Methylpiperazin-2-yl)methanamine requires distinguishing it from its structural isomers (e.g., 1-methyl-2-aminomethylpiperazine).

| Parameter | Value | Notes |

| IUPAC Name | (5-Methylpiperazin-2-yl)methanamine | |

| Common Synonyms | 2-Aminomethyl-5-methylpiperazine | |

| CAS Number | 136665-35-5 | |

| Molecular Formula | ||

| Average Mol.[1][2][3][4][5][6][7] Weight | 129.20 g/mol | Based on standard atomic weights. |

| Monoisotopic Mass | 129.1266 Da | Critical for HRMS validation. |

| Physical State | Viscous liquid or low-melting solid | Highly hygroscopic; absorbs |

| Stereochemistry | 2 Chiral Centers (C2, C5) | Exists as cis and trans diastereomers. |

Structural Logic

The molecule consists of a six-membered saturated piperazine ring.

-

Position 2: Substituted with a methanamine group (

). -

Position 5: Substituted with a methyl group (

). -

Nitrogen Centers: Two ring nitrogens (N1, N4) and one exocyclic nitrogen. N1 is secondary; N4 is secondary.

Analytical Methodologies

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is the primary method for formula confirmation. Due to the basicity of the three nitrogen atoms, Electrospray Ionization (ESI) in positive mode is the standard protocol.

Experimental Protocol: LC-HRMS

-

Solvent System: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm). Note: Use a high-pH stable column if analyzing under basic conditions to retain polar amines.

-

Ionization Source: ESI+.

-

Expected Ions:

- : m/z 130.1339 (Calculated).

- : m/z 65.57 (Common at low pH).

Fragmentation Pathway (MS/MS)

Collision-Induced Dissociation (CID) typically yields a characteristic loss of ammonia (

Figure 1: Predicted ESI+ MS/MS fragmentation pathway for (5-Methylpiperazin-2-yl)methanamine.

Nuclear Magnetic Resonance (NMR)

NMR is required to determine the regiochemistry (2,5-substitution vs 2,6-substitution) and stereochemistry (cis vs trans).

Experimental Protocol: 1H-NMR

-

Solvent:

(preferred for solubility) or -

Internal Standard: TSP (for

) or TMS (for -

Pulse Sequence: Standard 1D proton with 30° pulse angle to ensure relaxation of amine protons if visible.

Spectral Prediction & Analysis

| Moiety | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| 0.95 - 1.10 | Doublet ( | 3H | Methyl group coupled to CH at pos 5. | |

| Ring | 2.60 - 2.90 | Multiplet | 1H | Methine proton carrying the methyl. |

| Ring | 2.70 - 3.00 | Multiplet | 1H | Methine proton carrying the aminomethyl. |

| Exocyclic | 2.50 - 2.65 | Doublet/Multiplet | 2H | Methylene adjacent to primary amine. |

| Ring | 2.20 - 3.20 | Complex Multiplets | 4H | Axial/Equatorial protons show distinct shifts. |

Stereochemical Note:

-

Cis-isomer: The methyl and aminomethyl groups are on the same side of the ring mean plane. Expect larger

couplings if both substituents adopt equatorial positions (most stable conformer). -

Trans-isomer: One substituent is axial, one equatorial (less stable), or ring distortion occurs.

Synthesis & Impurity Profiling

Understanding the synthesis aids in identifying impurities during analysis. This molecule is typically synthesized via the hydrogenation of 5-methylpyrazine-2-carbonitrile or 5-methylpyrazine-2-carboxamide .

Workflow Visualization

The following diagram outlines the characterization workflow from crude synthesis to validated building block.

Figure 2: Analytical workflow for the validation of (5-Methylpiperazin-2-yl)methanamine.

Common Impurities

-

5-Methylpyrazine-2-methanamine: Aromatic precursor (incomplete reduction). Detected by UV (strong absorbance at 254 nm) and aromatic protons in NMR (> 8.0 ppm).

-

Piperazine: Result of dealkylation (rare).

-

2,5-Dimethylpiperazine: Side product if the aminomethyl group is reduced to a methyl group.

References

-

National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 2-Aminomethyl-5-methylpiperazine (CAS 136665-35-5).[1] Retrieved from [Link]

-

MolAid. (2025). Chemical Structure and Synthesis of 2-aminomethyl-5-methylpiperazine. Retrieved from [Link]

-

LookChem. (2025). Synthesis and Industrial Applications of Piperazine Derivatives. Retrieved from [Link]

Sources

- 1. 1,2,3-Propanetriamine|lookchem [lookchem.com]

- 2. (5-Methylpiperazin-2-yl)methanamine|CAS 136665-35-5 [benchchem.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. 2-氨基甲基哌嗪 - CAS号 130861-85-7 - 摩熵化学 [molaid.com]

- 5. CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine - Google Patents [patents.google.com]

- 6. Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piperazine synthesis [organic-chemistry.org]

Technical Guide: pKa Values and Ionization States of (5-Methylpiperazin-2-yl)methanamine

The following technical guide details the physicochemical properties, ionization behavior, and experimental characterization of (5-Methylpiperazin-2-yl)methanamine .

Executive Summary

(5-Methylpiperazin-2-yl)methanamine (CAS: 450927-67-0 / Analogous derivatives) represents a critical tri-amine scaffold in modern drug discovery. Structurally comprising a piperazine core substituted with a methyl group at the C5 position and a primary methanamine moiety at C2, this molecule serves as a versatile building block for kinase inhibitors and GPCR ligands.

Understanding its ionization constants (pKa) is non-negotiable for optimizing ligand-protein binding (electrostatics) and ADME properties (membrane permeability). This guide provides a structural analysis of its basicity, predicted ionization states at physiological pH, and validated protocols for experimental determination.

Structural Analysis & Physicochemical Profile

To predict the behavior of this molecule, we must deconstruct it into its three basic centers. Unlike simple piperazine, the asymmetry introduced by the C2-methanamine and C5-methyl groups creates distinct electronic environments for each nitrogen.

The Three Basic Centers

-

N(exo): The exocyclic primary amine (–CH₂–NH₂). Generally the most basic due to high conformational freedom and lack of ring strain.

-

N4 (Distal): The secondary ring amine distal to the methanamine group but proximal to the C5-methyl. The methyl group exerts a weak electron-donating effect (+I) but may introduce minor steric hindrance.

-

N1 (Proximal): The secondary ring amine adjacent to the methanamine attachment point. This nitrogen is subject to significant electrostatic repulsion once the exocyclic amine is protonated.

Predicted pKa Values

Based on Structure-Activity Relationship (SAR) data of analogous piperazine derivatives (e.g., 2-aminomethylpiperazine), the ionization profile is characterized by two high pKa values and one low pKa value.

| Ionization Step | Basic Center | Predicted pKa | Mechanism |

| pKa₁ (Most Basic) | N(exo) or N4 | 9.8 – 10.2 | Primary alkyl amine; high proton affinity. |

| pKa₂ (Intermediate) | N4 or N(exo) | 8.8 – 9.2 | Secondary ring amine; stabilized by ring structure. |

| pKa₃ (Least Basic) | N1 (Proximal) | 4.8 – 5.5 | Electrostatic Suppression: Protonation of the nearby exocyclic amine creates a positive charge that repels the incoming proton at N1. |

Critical Insight: The large "gap" between pKa₂ and pKa₃ is a hallmark of 1,2-diamino systems (ethylenediamine effect). At physiological pH (7.4), the molecule exists predominantly as a di-cation .

Ionization States & Microspecies Distribution

Understanding the dominant species is vital for lipophilicity (LogD) modeling.

Species Distribution at pH 7.4

At the physiological pH of 7.4:

-

pH < pKa₁ & pKa₂: Both the exocyclic amine and the distal N4 are fully protonated.

-

pH > pKa₃: The proximal N1 remains deprotonated due to the suppression effect.

Result: The dominant microspecies is the Di-cation (+2) .

-

Implication for Permeability: As a charged di-cation, passive membrane permeability will be low. Active transport or transformation into a prodrug may be required for oral bioavailability.

-

Implication for Binding: The molecule offers two distinct positive charge centers for salt-bridge formation with aspartate or glutamate residues in protein binding pockets.

Visualization of Protonation Pathway

The following diagram illustrates the sequential protonation steps from the neutral base to the tri-cation.

Figure 1: Sequential deprotonation pathway of (5-Methylpiperazin-2-yl)methanamine.

Experimental Protocols for pKa Determination

While prediction provides a baseline, experimental validation is required for regulatory submission. The Potentiometric Titration method is the gold standard for this molecule due to its high water solubility.

Protocol: Potentiometric Titration (GLP Standard)

Objective: Determine precise macro-constants (pKa values) in aqueous media.

Reagents:

-

Analyte: >98% pure (5-Methylpiperazin-2-yl)methanamine (usually supplied as HCl salt).

-

Titrant: 0.1 M Carbonate-free NaOH (standardized).

-

Media: 0.15 M KCl (to mimic physiological ionic strength).

-

Inert Gas: Argon or Nitrogen (to prevent carbonate formation).

Workflow:

-

Dissolution: Dissolve 5–10 mg of the hydrochloride salt in 20 mL of degassed 0.15 M KCl solution.

-

Acidification: If starting with the free base, add excess standardized HCl to fully protonate all sites (pH < 3).

-

Titration: Titrate with 0.1 M NaOH using a micro-burette. Record pH after every 2–5 µL addition.

-

Data Processing: Use Bjerrum plot analysis or software (e.g., Hyperquad) to fit the titration curve. Look for inflection points at 0.5, 1.5, and 2.5 equivalents of base.

Protocol: NMR-pH Titration (Site-Specific Assignment)

To confirm which nitrogen corresponds to which pKa (micro-constants), ¹H-NMR titration is superior.

Workflow:

-

Prepare samples of the analyte in D₂O at pH values ranging from 2 to 12 (adjusted with DCl/NaOD).

-

Acquire ¹H-NMR spectra for each sample.

-

Analysis: Track the chemical shift (δ) of the protons adjacent to the nitrogen atoms (C2-H, C3-H, C5-H, Exocyclic-CH₂).

-

Logic: A significant upfield shift indicates deprotonation of the adjacent nitrogen. Plot δ vs. pH to generate sigmoidal curves for each site.

Implications for Drug Development[1][2]

Solubility & Salt Selection

-

Free Base: Likely an oil or low-melting solid; hygroscopic and prone to carbamate formation with atmospheric CO₂.

-

Salt Forms: The Tri-hydrochloride (3HCl) or Di-hydrochloride (2HCl) forms are recommended for stability. The high charge density ensures excellent aqueous solubility (>100 mg/mL), making it ideal for liquid formulations but challenging for lipid-based delivery.

LogD and Lipophilicity

The LogD profile will vary drastically with pH:

-

LogD (pH 7.4): Highly negative (estimated < -2.0) due to the +2 charge.

-

LogD (pH 11): Positive (estimated ~0.5 to 1.0).

-

Strategy: If this scaffold is used in a CNS drug, the medicinal chemistry strategy must involve masking these amines (e.g., amides, sulfonamides) to reduce basicity and improve blood-brain barrier penetration.

References

-

Perrin, D. D. (1972).[1] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Butterworths.[1] (Foundational text for piperazine pKa values).

-

Khalili, F., Henni, A., & East, A. L. (2009).[2] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2920.[3] Link

-

Pagnotta, M., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13, 123-134. (Discusses piperazine substitution effects). Link

-

PubChem Database. Compound Summary for Piperazine Derivatives. National Center for Biotechnology Information. Link

Sources

Methodological & Application

synthetic routes for the preparation of (5-Methylpiperazin-2-yl)methanamine

Application Note: Scalable Synthetic Protocols for (5-Methylpiperazin-2-yl)methanamine

Executive Summary

(5-Methylpiperazin-2-yl)methanamine is a high-value diamine scaffold widely utilized in the development of kinase inhibitors, GPCR ligands, and antimicrobial agents.[1] Its structure features a piperazine core with defined regiochemistry (2-aminomethyl, 5-methyl), providing two distinct nitrogen handles for orthogonal functionalization.[1]

This Application Note details a robust, scalable synthetic route starting from the commercially available 5-methylpyrazine-2-carboxylic acid .[1][2] Unlike direct cyclo-condensation methods which often suffer from regiochemical ambiguity, this stepwise reduction strategy ensures structural integrity.[1] The protocol is divided into three critical phases: functionalization of the pyrazine precursor, reduction of the side chain, and catalytic hydrogenation of the heteroaromatic ring.

Retrosynthetic Analysis & Workflow

The most reliable route disconnects the target molecule at the hydrogenation stage, tracing back to the aromatic pyrazine precursor. This approach leverages the stability of the pyrazine ring during side-chain manipulation before the final, more sensitive ring reduction.

Figure 1: Retrosynthetic logic flow from the target piperazine back to the pyrazine acid starting material.

Detailed Experimental Protocols

Stage 1: Synthesis of 5-Methylpyrazine-2-carbonitrile

Objective: Convert the carboxylic acid to a nitrile handle, which serves as the precursor for the primary amine.

Reagents: 5-Methylpyrazine-2-carboxylic acid (CAS 5521-55-1), Methanol, Thionyl Chloride (

Step 1.1: Methyl Ester Formation

-

Charge a reaction vessel with 5-methylpyrazine-2-carboxylic acid (100 g, 0.72 mol) and Methanol (1.0 L).

-

Cool to 0°C. Add

(1.5 eq) dropwise over 1 hour. Caution: Exothermic, gas evolution.[1] -

Reflux for 4 hours until HPLC indicates >98% conversion.

-

Concentrate in vacuo to afford the methyl ester hydrochloride.

Step 1.2: Amidation

-

Dissolve the crude ester in Methanol (500 mL).

-

Bubble anhydrous

gas through the solution at 0°C until saturation, or add 7N -

Stir at room temperature (RT) for 16 hours. The product, 5-methylpyrazine-2-carboxamide , often precipitates.[1]

-

Filter, wash with cold MeOH, and dry.[1] (Typical Yield: 85-90%).

Step 1.3: Dehydration to Nitrile [1]

-

Suspend the amide (80 g) in

(250 mL). -

Heat to 80°C for 3 hours. The suspension will clear as the reaction proceeds.

-

Critical Workup: Pour the reaction mixture slowly onto crushed ice/water (1 kg) with vigorous stirring. Maintain temperature <20°C.

-

Neutralize with

or NaOH to pH 7-8. -

Extract with Dichloromethane (DCM) (

mL). -

Dry organic layer (

) and concentrate. -

Product: 5-Methylpyrazine-2-carbonitrile (Pale yellow solid/oil).

Stage 2: Selective Reduction to (5-Methylpyrazin-2-yl)methanamine

Objective: Reduce the nitrile to a primary amine without reducing the pyrazine ring. This stepwise control prevents the formation of secondary amine impurities.

Protocol:

-

Catalyst Loading: In a hydrogenation autoclave, load Raney Nickel (10 wt% equivalent, pre-washed with MeOH). Safety: Raney Ni is pyrophoric.

-

Solvent: Add the nitrile (50 g) dissolved in Methanol (500 mL).

-

Additive: Add 7N

in MeOH (100 mL). Note: Ammonia suppresses the formation of secondary amines (dimerization). -

Hydrogenation: Pressurize to 50 psi (3.5 bar)

. Stir at RT for 12–18 hours. -

Workup: Filter catalyst through Celite (keep wet). Concentrate filtrate.[3]

-

Purification: The crude aromatic amine is usually pure enough (>95%). If needed, form the HCl salt by adding 4M HCl/Dioxane.

Stage 3: Ring Hydrogenation to (5-Methylpiperazin-2-yl)methanamine

Objective: Reduce the electron-deficient pyrazine ring to the piperazine core.

Protocol:

-

Substrate: Dissolve (5-Methylpyrazin-2-yl)methanamine (20 g) in Glacial Acetic Acid (200 mL).

-

Expert Insight: Acetic acid protonates the nitrogens, preventing catalyst poisoning and facilitating ring reduction.

-

-

Catalyst: Add Platinum Oxide (

, Adams' Catalyst) (5 wt%, 1.0 g). Alternatively, 5% Rh/C can be used for milder conditions.[1] -

Reaction: Hydrogenate at 60 psi (4 bar)

at RT for 24 hours. -

Monitoring: Monitor by NMR (disappearance of aromatic signals ~8.5 ppm).

-

Workup:

-

Salt Formation (Recommended): Dissolve the free base oil in EtOH and add conc. HCl (2.2 eq). The dihydrochloride salt precipitates as a white crystalline solid.

Analytical Specifications & Quality Control

Data Summary Table: (5-Methylpiperazin-2-yl)methanamine Dihydrochloride

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Purity | >98.0% | HPLC (C18, 0.1% TFA/MeCN) |

| MS (ESI+) | [M+H]+ = 130.12 (Free base mass) | LC-MS |

| 1H NMR | Consistent with structure; no aromatic protons | 400 MHz, D2O |

| Stereochemistry | Mixture of cis and trans (typically ~70:30 cis:trans via PtO2) | 1H NMR / Chiral HPLC |

Stereochemistry Note: The hydrogenation of 2,5-disubstituted pyrazines typically yields a mixture of diastereomers. The cis isomer is often the major product under acidic hydrogenation conditions (

Process Safety & Troubleshooting

Figure 2: Critical safety checkpoints for the described protocol.

-

Secondary Amine Formation: If the nitrile reduction yields dimers, increase the concentration of

or pressure of -

Incomplete Ring Reduction: If aromatic signals persist, refresh the

catalyst or increase pressure to 100 psi. Heating (>50°C) may accelerate the reaction but can increase trans isomer content.

References

-

Pyrazine Carboxylic Acid Precursors: Han, G., & Han, B. (2000). Synthesis of 5-methylpyrazine-2-carboxylic acid. Chinese Journal of Modern Applied Pharmacy. 5

-

Pyrazine Hydrogenation (General Protocol): Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. 4

-

Nitrile Reduction with Raney Ni: ChemicalBook. (2023). 1-Methylpiperazine: synthesis, applications and safety.[1][6] 6

-

Intermediate Verification: MedChemExpress. (5-Methylpyrazin-2-yl)methanamine acetate | Drug Intermediate. 7

-

Stereoselective Hydrogenation Insight: Reilly, S. W., & Mach, R. H. (2016).[1][8] Efficient synthetic route to biologically relevant arylpiperazines.[8] Organic Letters. 9

Sources

- 1. CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 2. CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine - Google Patents [patents.google.com]

- 3. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Synthisis of 5-methylprazine-2-carboxylic acid [chinjmap.com]

- 6. 1-Methylpiperazine: synthesis, applications and safety_Chemicalbook [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Piperazine synthesis [organic-chemistry.org]

- 9. Piperazine synthesis [organic-chemistry.org]

reductive amination reaction conditions using (5-Methylpiperazin-2-yl)methanamine

Application Note & Protocol

Topic: Strategic Reductive Amination of (5-Methylpiperazin-2-yl)methanamine for the Synthesis of Novel Drug Scaffolds

Introduction: The Power of the Piperazine Moiety

The piperazine ring is a privileged scaffold in modern medicinal chemistry, appearing in a vast array of marketed drugs targeting diverse biological pathways.[1][2] Its unique physicochemical properties, including its ability to exist in chair and boat conformations and its two nitrogen atoms that can be functionalized, allow for the creation of potent and selective ligands.[3] (5-Methylpiperazin-2-yl)methanamine is a particularly valuable building block, presenting two distinct nitrogen centers for modification: a primary amine and a secondary amine within the piperazine ring.

Reductive amination stands as one of the most robust and versatile methods for C-N bond formation in drug discovery, prized for its operational simplicity and broad substrate scope.[4][5][6] This application note provides a comprehensive guide to the strategic reductive amination of (5-Methylpiperazin-2-yl)methanamine, focusing on achieving selective functionalization of the more reactive primary amine. We will delve into the reaction mechanism, compare critical reaction parameters, and provide a detailed, field-proven protocol for researchers in drug development.

The Mechanism of Reductive Amination

Reductive amination is a one-pot reaction that proceeds via a two-step sequence: the formation of an imine or iminium ion intermediate, followed by its immediate reduction to the corresponding amine.[7][8][9]

-

Imine/Iminium Ion Formation: The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate.[8] Under mildly acidic conditions, this intermediate undergoes dehydration to form a transient imine. The imine can then be protonated to form an iminium ion, which is highly electrophilic.[10]

-

Reduction: A selective reducing agent, present in the reaction mixture from the start, reduces the C=N double bond of the iminium ion faster than it reduces the starting carbonyl compound.[11] This chemoselectivity is the cornerstone of the one-pot procedure.

Figure 1: General mechanism of reductive amination.

Optimizing Reaction Conditions: A Strategic Guide

The success of the reductive amination of (5-Methylpiperazin-2-yl)methanamine hinges on the careful selection of reagents and conditions to favor selective alkylation of the primary amine.

Regioselectivity: Targeting the Primary Amine

(5-Methylpiperazin-2-yl)methanamine possesses both a primary (exocyclic) and a secondary (endocyclic) amine. In general, the primary amine is both more nucleophilic and less sterically hindered than the secondary amine. Consequently, it reacts preferentially with most aldehydes and ketones, especially under kinetically controlled conditions. Studies on similar molecules, such as 1-(2-aminoethyl)piperazine, have shown high selectivity for reaction at the primary amine.[12]

Choosing the Right Reducing Agent

The choice of reducing agent is critical for a successful one-pot reaction. The ideal agent should selectively reduce the iminium ion in the presence of the starting carbonyl compound.

| Reducing Agent | Formula | Typical Solvent(s) | Key Advantages | Key Considerations |

| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | DCE, DCM, THF[13] | Highly Recommended. Mild and selective, does not readily reduce aldehydes/ketones.[12][14] Non-toxic byproducts. | Moisture-sensitive. Acetic acid is sometimes used as a catalyst.[14] |

| Sodium Cyanoborohydride | NaBH₃CN | MeOH, EtOH | Effective and water-tolerant.[13] Selectivity is pH-dependent.[8] | Highly Toxic. Releases toxic HCN gas upon acidification during workup.[8][14] |

| Sodium Borohydride | NaBH₄ | MeOH, EtOH | Inexpensive and readily available. | Can readily reduce the starting aldehyde or ketone, leading to side products.[11] Typically added after a pre-incubation period to allow for imine formation.[11][13] |

For this application, Sodium Triacetoxyborohydride (STAB) is the superior choice due to its high chemoselectivity, excellent safety profile, and broad functional group tolerance, which are paramount in drug discovery workflows.[15]

Solvent, pH, and Temperature

-

Solvents: Aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are preferred for reactions using STAB.[12][13]

-

pH Control: The formation of the imine intermediate is typically fastest under weakly acidic conditions (pH 4-6).[11] This can be achieved by adding a small amount of acetic acid, which catalyzes the dehydration step without fully protonating and deactivating the amine nucleophile.[14]

-

Temperature: Most reductive aminations with STAB proceed efficiently at room temperature, making the protocol experimentally simple and energy-efficient.[12]

Detailed Experimental Protocol

This protocol provides a general method for the N-alkylation of the primary amine of (5-Methylpiperazin-2-yl)methanamine with an aldehyde.

Figure 2: Step-by-step experimental workflow.

Materials

-

(5-Methylpiperazin-2-yl)methanamine

-

Aldehyde or Ketone (1.1 - 1.2 equivalents)

-

Sodium Triacetoxyborohydride (STAB) (1.3 - 1.6 equivalents)[12]

-

Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic Acid (optional, 1-2 equivalents for less reactive ketones)[12]

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard glassware

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add (5-Methylpiperazin-2-yl)methanamine (1.0 eq.). Dissolve it in anhydrous DCE or DCM (to a concentration of approx. 0.1-0.2 M).

-

Carbonyl Addition: Add the aldehyde (1.1 eq.) to the stirred solution.

-

Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine/iminium ion intermediate.[9]

-

Addition of Reducing Agent: Carefully add Sodium Triacetoxyborohydride (STAB) (1.5 eq.) to the mixture in portions over 5-10 minutes. The addition may be slightly exothermic.

-

Reaction: Stir the reaction mixture at room temperature for 4 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Workup - Quenching: Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20-30 minutes until gas evolution ceases.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Workup - Washing & Drying: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel. Due to the basic nature of the piperazine product, using a mobile phase system containing a small amount of triethylamine (e.g., 0.5-1%) or using an NH-silica gel column can improve purification.[16] Alternatively, purification via ion exchange resins can be effective for removing piperazine-containing impurities.[17][18]

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | - Inactive or hydrolyzed STAB.- Insufficient reaction time.- Poor quality starting materials. | - Use fresh, anhydrous STAB from a newly opened bottle.- Extend the reaction time and continue monitoring.- Verify the purity of the amine and carbonyl starting materials. |

| Formation of Alcohol Side Product | - The starting aldehyde/ketone was reduced.- STAB is generally selective, but this can occur with very reactive aldehydes or if the imine formation is very slow. | - Ensure STAB is added after the initial stirring period for imine formation.- For very hindered or unreactive amines, consider a two-step (indirect) procedure where the imine is formed first with a dehydrating agent, isolated, and then reduced.[8] |

| Over-alkylation (Dialkylation of Primary Amine) | - The secondary amine product reacts with another equivalent of the aldehyde. | - This is a common side reaction in reductive aminations with primary amines.[12] Use of a slight excess (1.1-1.2 eq) of the carbonyl can minimize this. If it persists, add the aldehyde slowly to the mixture of amine and reducing agent. |

| Difficult Purification | - Product is highly polar or basic.- Residual starting amine co-elutes with the product. | - Use a more polar eluent system for chromatography.- Add triethylamine (0.5-1%) to the eluent to prevent peak tailing on silica gel.- Consider reverse-phase chromatography or purification via an acidic salt precipitation. |

Conclusion

The reductive amination of (5-Methylpiperazin-2-yl)methanamine is a highly effective method for generating novel, functionalized piperazine scaffolds for drug discovery. By strategically selecting Sodium Triacetoxyborohydride (STAB) as the reducing agent and controlling the reaction conditions, researchers can achieve high yields and excellent chemoselectivity for the desired N-substituted product at the primary amine. The robust and scalable protocol detailed herein provides a reliable foundation for the synthesis of diverse chemical libraries, accelerating the hit-to-lead optimization process.

References

-

Reductive Amination - Chemistry Steps. (2024, March 28). Chemistry Steps. [Link]

-

Reductive Amination: Definition, Examples, and Mechanism. (2023, September 26). Chemistry Learner. [Link]

-

Grogan, G., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [Link]

-

Reductive amination. Wikipedia. [Link]

-

Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

-

Wang, Y., et al. (2020). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Catalysis Science & Technology. [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

-

Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

-

Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

-

Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]

-

Medley, J. W. Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

-

Nielsen, P., et al. (2021). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov. [Link]

-

Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

-

Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

- Recovery and purification of piperazine. (1969).

-

Nielsen, P., et al. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. SSRN. [Link]

- Method for the preparation of piperazine and substituted piperazines. (1972).

-

Matassini, C., et al. (2016). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. MDPI. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Sharma, R., et al. (2015). Piperazine and morpholine: Synthetic and medicinal chemistry perspective. Journal of Chemical and Pharmaceutical Research. [Link]

-

Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library. [Link]

-

Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. (2023, September 22). ResearchGate. [Link]

-

Hussain, A., et al. (2018). Synthesis and in silico study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl} -1-piperazinyl)methanone derivatives as suitable therapeutic agents. Brazilian Journal of Pharmaceutical Sciences. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reductive Amination: Definition, Examples, and Mechanism [chemistrylearner.com]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 16. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 17. osti.gov [osti.gov]

- 18. papers.ssrn.com [papers.ssrn.com]

Strategic Orthogonality: Protecting Group Architectures for (5-Methylpiperazin-2-yl)methanamine

Executive Summary & Strategic Analysis

The synthesis of (5-Methylpiperazin-2-yl)methanamine presents a classic "Three-Amine Problem" in medicinal chemistry. The molecule contains three nucleophilic nitrogen centers with distinct steric and electronic environments:

-

N1 (Ring, Secondary): Sterically influenced by the C2-aminomethyl group.

-

N4 (Ring, Secondary): Sterically influenced by the C5-methyl group.

-

N-exo (Exocyclic, Primary): High nucleophilicity, tethered to the C2 position.

For drug development professionals, the challenge is not merely constructing the ring, but establishing an orthogonal protecting group (PG) strategy that allows independent manipulation of these three sites during Structure-Activity Relationship (SAR) optimization.

This Application Note details two high-fidelity protocols:

-

Protocol A (De Novo Construction): A stereocontrolled Diketopiperazine (DKP) route that builds the protection into the scaffold.

-

Protocol B (Regioselective Differentiation): A Copper(II)-mediated chelation strategy to differentiate the ring nitrogens of the intact core.

The Orthogonal Matrix: Protecting Group Compatibility

Before executing synthesis, the stability profile of the chosen groups must be mapped. For this scaffold, a Boc/Cbz/Bn triad is recommended for maximum orthogonality.

| Protecting Group | Installation Site | Cleavage Condition | Stability (Acid) | Stability (Base) | Stability (Red) |

| Boc (tert-butoxycarbonyl) | N-exo (Primary) | TFA or HCl/Dioxane | Unstable | Stable | Stable |

| Cbz (Benzyloxycarbonyl) | N4 (Distal Ring) | H₂/Pd-C or HBr/AcOH | Stable | Unstable (strong) | Unstable (H₂) |

| Bn (Benzyl) | N1 (Proximal Ring) | H₂/Pd-C (slow) or ACE-Cl | Stable | Stable | Unstable (H₂) |

| Fmoc (Fluorenylmethoxycarbonyl) | N-exo (Alternative) | Piperidine/DMF | Unstable (slow) | Unstable | Stable |

Protocol A: The Stereocontrolled Diketopiperazine (DKP) Route

Best for: Creating specific enantiomers (e.g., cis-2,5 or trans-2,5) with absolute control over the ring nitrogens. Mechanism: Cyclization of amino acid precursors followed by global reduction.

Phase 1: Precursor Assembly & Cyclization

This route utilizes L-Alanine (provides C5-methyl) and L-Serine (provides C2-hydroxymethyl precursor) to generate the cis-scaffold.

Reagents:

-

N-Boc-L-Alanine

-

L-Serine Methyl Ester HCl

-

Coupling Agents: EDC·HCl, HOBt, DIPEA

-

Reducing Agent: LiAlH₄ or BH₃·THF

Step-by-Step Methodology:

-

Peptide Coupling:

-

Dissolve N-Boc-L-Alanine (1.0 eq) and L-Serine Methyl Ester HCl (1.1 eq) in DMF (0.2 M).

-

Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) at 0°C. Stir at RT for 12 h.

-

Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine.

-

Result:Boc-Ala-Ser-OMe .

-

-

Deprotection & Cyclization (The DKP Formation):

-

Treat the dipeptide with 20% TFA in DCM (1 h) to remove the Boc group. Concentrate to dryness.

-

Redissolve the crude amine salt in 2-butanol/toluene (1:1) with Et₃N (2.0 eq). Reflux for 4–6 h.

-

Observation: Precipitation of the diketopiperazine often occurs.

-

Result:3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione .

-

-

Global Reduction:

-

Suspend the DKP in dry THF under Argon.

-

Carefully add LiAlH₄ (4.0 eq) pellets at 0°C (Exothermic!).

-

Reflux for 16–24 h. This converts both amides to amines.

-

Quench: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.

-

Result:2-(Hydroxymethyl)-5-methylpiperazine (Core Scaffold).

-

Phase 2: Functional Group Interconversion & Protection

Now we convert the alcohol to the amine while managing the ring nitrogens.

-

Global Protection (Transient):

-

Treat the crude diamine-alcohol with Boc₂O (2.2 eq) in DCM/NaOH.

-

Result:1,4-di-Boc-2-(hydroxymethyl)-5-methylpiperazine .

-

-

Activation & Substitution:

-

Mesylation: React with MsCl (1.2 eq) and Et₃N in DCM at 0°C.

-

Azidation: React the crude mesylate with NaN₃ (3.0 eq) in DMF at 80°C for 6 h.

-

Reduction (Staudinger): Treat the azide with PPh₃/H₂O in THF.

-

Result:1,4-di-Boc-(5-methylpiperazin-2-yl)methanamine .

-

Visual Workflow (Protocol A):

Caption: Stereocontrolled synthesis via Diketopiperazine reduction, ensuring 2,5-substitution pattern.

Protocol B: The Copper(II) Chelation Strategy (Regioselective)

Best for: Differentiating N1 and N4 on an already formed piperazine ring. Mechanism: Copper(II) forms a stable 5-membered chelate with the distal diamine system, temporarily blocking specific sites or directing acylation to the exocyclic amine.

Context: If you start with the free triamine (available commercially or via Protocol A deprotection), you cannot simply add 1 equivalent of Boc₂O and expect selectivity.

Protocol:

-

Copper Complex Formation:

-

Dissolve (5-methylpiperazin-2-yl)methanamine (1.0 eq) in water.

-

Add CuSO₄·5H₂O (1.0 eq) dissolved in water.

-

Adjust pH to ~10 using 2N NaOH. A deep blue solution forms, indicating the [Cu(L)]²⁺ complex.

-

Mechanistic Insight: The copper preferentially chelates the vicinal diamine (if present) or the most sterically accessible 1,2- or 1,3-diamine motif. In this scaffold, the exocyclic amine and N1 form a 5-membered chelate, while N4 remains distal and uncoordinated (or weakly coordinated).

-

-

Selective Acylation (N4 Protection):

-

To the blue solution, add Cbz-Cl (1.2 eq) or Boc₂O in acetone/THF.

-

Maintain pH 9–10.

-

The electrophile reacts with the non-chelated or least sterically hindered nitrogen (typically N4 in this specific chelate geometry).

-

-

Decomplexation:

-

Treat the mixture with H₂S gas (traditional) or Na₂S / EDTA (modern/safer) to precipitate Copper Sulfide or sequester the copper.

-

Filter and extract the organic layer.[1]

-

Result:4-Cbz-(5-methylpiperazin-2-yl)methanamine (N1 and N-exo free).

-

Visual Workflow (Chelation Logic):

Caption: Copper(II) chelation masks the vicinal N1/N-exo motif, directing electrophiles to N4.

Troubleshooting & Analytics

Stereochemical Verification

The 2,5-disubstitution creates cis and trans isomers.[2]

-

NMR Signature: In the cis-isomer (derived from L-Ala/L-Ser), the methine protons at C2 and C5 usually exhibit axial-axial coupling (

) if the ring adopts a chair conformation with equatorial substituents. -

NOESY: Look for NOE correlations between the C2-H and C5-H. Strong correlation implies a 1,3-diaxial relationship (cis-diequatorial substituents).

Common Pitfalls

-

Racemization during DKP formation: Using strong bases or high heat for too long can racemize the chiral centers. Solution: Use catalytic acetic acid in 2-butanol for cyclization if thermal cyclization fails.

-

Incomplete Reduction: DKP reduction requires vigorous conditions. If the product shows a Carbonyl signal in

C NMR (~165-170 ppm), reduction is incomplete. Solution: Increase LAH equivalents or switch to BH₃·DMS.

References

-

Koshizuka, M., et al. (2023).[3] "Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations." The Journal of Organic Chemistry. [Link]

-

Jain, P., et al. (2019).[2] "Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production." The Journal of Organic Chemistry. [Link]

-

Luescher, M. U., et al. (2014).[4] "SnAP reagents for the synthesis of piperazines and morpholines." Organic Letters. [Link]

- Rossi, R., et al. (2004). "An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines." Tetrahedron Letters.

Sources

Application Notes and Protocols for the Scalable Synthesis of Chiral (5-Methylpiperazin-2-yl)methanamine Intermediates

Introduction: The Strategic Importance of C-Substituted Chiral Piperazines

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] An analysis of piperazine-containing drugs reveals a significant structural bias: the majority feature substitutions on the nitrogen atoms (N1 and N4), leaving the carbon backbone relatively unexplored.[2][3] This untapped chemical space of C-substituted piperazines, particularly chiral variants, represents a significant opportunity for the development of novel therapeutics with improved potency, selectivity, and three-dimensional complexity.

The chiral intermediate, (5-Methylpiperazin-2-yl)methanamine, is a valuable building block that combines two key structural features: a methyl group at the C5 position and a methanamine unit at the C2 position. This specific arrangement provides two distinct points for further chemical elaboration, making it a highly sought-after intermediate in drug discovery programs. However, the asymmetric synthesis of such C-substituted piperazines presents considerable challenges, necessitating robust, stereocontrolled, and scalable synthetic methodologies.[2][3]

This document provides a detailed guide to a scalable and efficient synthesis of chiral (5-Methylpiperazin-2-yl)methanamine intermediates, starting from readily available chiral pool materials. We will delve into the strategic rationale behind the chosen synthetic route, provide step-by-step protocols, and offer insights into process optimization for large-scale production.

Strategic Approach: A Convergent Synthesis from the Chiral Pool

To achieve a scalable and stereochemically defined synthesis, we will employ a convergent strategy that builds the piperazine core from two distinct, orthogonally protected chiral diamine precursors. This approach offers superior control over stereochemistry and is more amenable to large-scale synthesis compared to methods relying on late-stage resolutions or less selective cyclizations.[4][5]

Our retrosynthetic analysis identifies a key intermediate: a protected 2-substituted piperazine derived from a chiral 1,2-diamine. This diamine, in turn, can be synthesized from a common α-amino acid, ensuring a cost-effective and reliable source of chirality.[5] The chosen forward synthesis begins with L-Alanine to establish the desired (S)-stereocenter at the C5 position of the final piperazine ring.

Retrosynthetic Analysis Workflow

The overall strategy involves the construction of an orthogonally protected chiral 1,2-diamine from L-Alanine, followed by a key aza-Michael addition to form the piperazine ring, and subsequent functional group manipulation to install the methanamine sidechain.

Sources

- 1. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Coordination Chemistry of (5-Methylpiperazin-2-yl)methanamine (5-MPMA)

Executive Summary

(5-Methylpiperazin-2-yl)methanamine (referred to herein as 5-MPMA ) is a trifunctional amine ligand offering unique steric and electronic properties for coordination chemistry.[1] Unlike simple ethylenediamine or piperazine, 5-MPMA features a chiral backbone with three distinct nitrogen donors: a primary exocyclic amine, a secondary "anchoring" ring amine, and a distal secondary ring amine.[2]

This guide details the protocols for utilizing 5-MPMA in the synthesis of transition metal complexes. It focuses on controlling coordination modes—specifically distinguishing between chelation (N1–N_exocyclic) and bridging (N4)—to access novel catalytic architectures and metal-organic frameworks (MOFs).[2][1]

Ligand Profile & Properties[2][3][4]

Structural Analysis

5-MPMA (CAS: 132664-85-8 / 136665-35-5) consists of a piperazine ring substituted at the 2-position with a methanamine group and at the 5-position with a methyl group.[2][1]

-

Donor Atoms:

-

N(exo): Primary amine (–CH₂NH₂).[2][1] Highly accessible, typical pKa ~9.5–10.[2]

-

N1: Secondary ring amine adjacent to the methanamine.[2] Sterically hindered but pre-organized for chelation.[2][1]

-

N4: Distal secondary amine.[2][1] Sterically sensitive to the 5-methyl group; often acts as a bridging site or protonation reservoir.[2][1]

-

-

Stereochemistry: The 2,5-substitution pattern creates two chiral centers.[2] The ligand typically exists as a mixture of cis and trans diastereomers.[2] The 5-methyl group tends to adopt an equatorial position to minimize 1,3-diaxial interactions, locking the piperazine ring into a rigid chair conformation.[2]

Coordination Modes

The ligand exhibits pH-dependent versatility:[1]

- -N,N' Chelation: At neutral/basic pH, the N(exo) and N1 atoms form a thermodynamically stable 5-membered chelate ring with metal ions (M).[2]

- -Bridging: The N4 atom, located on the opposite side of the ring, cannot participate in the same chelate ring.[2] It remains available to bind a second metal center, enabling the formation of 1D coordination polymers or dinuclear complexes.[2]

Experimental Protocols

Protocol A: Synthesis of Mononuclear Copper(II) Chelate

Target: [Cu(5-MPMA)Cl₂] Application: Benchmarking ligand field strength; Precursor for MOF synthesis.[1]

Reagents:

-

Copper(II) chloride dihydrate (

), 99%[2] -

5-MPMA (Free base or HCl salt neutralized in situ)[1]

-

Methanol (MeOH), HPLC grade[2]

Procedure:

-

Ligand Preparation: Dissolve 1.0 mmol of 5-MPMA in 10 mL of MeOH.

-

Metal Addition: Dissolve 1.0 mmol of

in 5 mL of MeOH (solution turns bright blue). -

Complexation: Dropwise add the metal solution to the ligand solution under vigorous stirring at room temperature.

-

Observation: The solution will shift to a deep blue/violet color, indicative of the N₂-Cu(II) chromophore formation.[2]

-

-

Crystallization: Heat the mixture to 50°C for 30 minutes, then allow it to cool slowly to room temperature.

-

Step: Vapor diffusion of diethyl ether into the methanolic solution is recommended for X-ray quality crystals.[2]

-

-

Isolation: Filter the blue microcrystalline solid, wash with cold MeOH (2 x 2 mL) and Et₂O (2 x 5 mL). Dry under vacuum.[2][1]

Validation:

-

UV-Vis:

~580–620 nm (d-d transition for square planar CuN₂Cl₂).[1] -

IR: Shift in

stretching frequencies compared to free ligand (3300–3100 cm⁻¹ region).

Protocol B: Synthesis of Heterobimetallic Bridged Complex

Target: [Ni(5-MPMA)(H₂O)₂]–(μ-N4)–[ZnCl₃] Application: Investigating cooperative catalysis (Lewis acid/base pairs).

Rationale:

This protocol exploits the steric differentiation between N1 and N4.[2] Ni(II) is targeted to the chelating site (N1/N_exo) due to the chelate effect, while Zn(II) is introduced to bind the less sterically hindered N4 site.[2]

Procedure:

-

Primary Chelation: Synthesize the [Ni(5-MPMA)(H₂O)₄]Cl₂ precursor by mixing 1 eq. 5-MPMA with 1 eq.[2][1]

in water.[2][1] Evaporate to dryness. -

Secondary Coordination: Re-dissolve the Ni-complex in ethanol. Add 1 eq. of

. -

Reflux: Reflux for 2 hours. The N4 nitrogen, initially uncoordinated or loosely bound to solvent, will displace a chloride/solvent on the Zinc center.[2]

-

Precipitation: Concentrate the solution and cool to 4°C. A heterometallic salt often precipitates.[2]

Visualizing the Coordination Logic

The following diagram illustrates the structural decision tree for 5-MPMA coordination.

Figure 1: Coordination logic flow for 5-MPMA.[2][1] The N(exo)-N1 pair is privileged for chelation, while N4 dictates higher-order assembly.[2][1]

Data Summary & Characterization Table

| Property | Value / Range | Notes |

| Formula | MW = 129.21 g/mol | |

| pKa (est.) | N1 basicity is lowered by proximity to N_exo (inductive effect).[2][1] | |

| Chelate Bite Angle | ~85° | Typical for 5-membered ethylenediamine-like rings.[1] |

| IR Signature | 3350, 3280 cm⁻¹ | |

| Solubility | Poor solubility in non-polar solvents (Hexane, Toluene).[2] |

References

-

Piperazine Ligand Chemistry

-

Thermodynamic Properties

-

Structural Analogs (Pyrazine Precursors)

Sources

- 1. 2-(Aminomethyl)-5-methylpyrazine | C6H9N3 | CID 2756496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uregina.ca [uregina.ca]

- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

Revolutionizing Piperazine Synthesis: A Guide to Microwave-Assisted Protocols

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas, including antiviral, anticancer, and antipsychotic agents. The functionalization of the two nitrogen atoms of the piperazine ring is crucial for modulating the pharmacological properties of these molecules. Traditional methods for synthesizing piperazine derivatives often involve lengthy reaction times, harsh conditions, and the formation of undesirable byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations, offering a greener, more efficient, and rapid approach to constructing libraries of these valuable compounds.[1] This guide provides an in-depth exploration of microwave-assisted synthesis protocols for piperazine derivatives, designed for researchers, scientists, and drug development professionals.

The "Microwave Effect": Understanding the Driving Force

The dramatic rate enhancements observed in microwave-assisted reactions stem from the unique mechanism of microwave heating. Unlike conventional heating, which relies on the slow transfer of heat from an external source through the vessel walls, microwave irradiation directly couples with polar molecules and ions in the reaction mixture.[2] This interaction leads to rapid, uniform, and volumetric heating through two primary mechanisms:

-

Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation generates friction at the molecular level, resulting in a rapid increase in temperature.

-

Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resulting collisions and resistance to this movement generate heat.

This direct and efficient energy transfer not in only drastically reduces reaction times from hours to minutes but can also lead to higher yields and cleaner reaction profiles by minimizing the formation of byproducts that can occur with prolonged exposure to high temperatures in conventional heating.[2][3]

A Comparative Look: Conventional vs. Microwave Synthesis

The advantages of microwave-assisted synthesis are best illustrated through a direct comparison with conventional heating methods. The following table summarizes the typical improvements in reaction time and yield for the synthesis of various piperazine and related heterocyclic derivatives.

| Product | Conventional Method (Time) | Conventional Method (Yield %) | Microwave Method (Time) | Microwave Method (Yield %) |

| 1-(2-methoxybenzyl)piperazine | 3 hours | 85% | 15 minutes | 92% |

| 1-(4-fluorobenzyl)piperazine | 4 hours | 82% | 15 minutes | 90% |

| 1-(2-chlorobenzyl)piperazine | 3.5 hours | 88% | 15 minutes | 94% |

| 1-Arylpiperazines (general) | Several hours | Comparable | Drastic reduction | Comparable |

| 2,5-Piperazinediones | 2 hours | 98% | 5 minutes | 65% |

| 5-Substituted benzotriazole | 2 hours 45 minutes | 65% | 4 minutes 20 seconds | Not specified |

| 1-[tolylaminomethyl][1,2,3]benzotriazole | Not specified | 65% | Not specified | 75% |

Data compiled from multiple sources, including[2][3][4][5]. Please note that specific conditions may vary.

Experimental Workflows: From Batch to Product

The general workflow for microwave-assisted synthesis is more streamlined compared to conventional methods, primarily due to the significantly shorter reaction times.

[General Scheme for Monosubstituted Piperazine Synthesis] Piperazine (or Piperazine monohydrochloride) + R-X --(Microwave, Catalyst)--> Mono-substituted Piperazine

N-Boc-Dipeptide Ester --(Microwave, Solvent-free)--> 2,5-Piperazinedione```

Materials:

-

N-Boc protected dipeptide ester

-

Microwave reactor

-

Small, loose-fitting cap for the reaction vial (to allow for the release of evolved gases)

Procedure:

-

Preparation: Place the N-Boc protected dipeptide ester (e.g., 100 mg) into a microwave process vial.

-

Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the solid at a high power (e.g., 600 W) for a short duration (e.g., 5-10 minutes). The reaction should be monitored for the evolution of gas (isobutylene and CO2 from the decomposition of the Boc group). I[3]t is recommended to use cycles of irradiation followed by cooling to prevent excessive pressure buildup. 3[3]. Cooling: Allow the vial to cool to room temperature.

-

Purification: The resulting 2,5-piperazinedione can often be purified by simple trituration with a suitable solvent (e.g., diethyl ether) to remove any non-polar byproducts, followed by recrystallization. 5[3]. Characterization: Analyze the final product by NMR, MS, and melting point to confirm its identity and purity.

[3]### Logical Relationships in Microwave-Assisted Synthesis

The efficiency of microwave-assisted synthesis is governed by several interrelated factors.

Caption: Interplay of factors in microwave-assisted synthesis.

Conclusion

Microwave-assisted synthesis offers a paradigm shift in the preparation of piperazine derivatives, providing a powerful tool for accelerating drug discovery and development. The protocols and principles outlined in this guide demonstrate the significant advantages of this technology in terms of speed, efficiency, and sustainability. By understanding the fundamentals of microwave heating and optimizing reaction parameters, researchers can harness the full potential of MAOS to rapidly generate diverse libraries of piperazine-based compounds for biological evaluation.

References

-

Němečková, D., Havránková, E., Šimbera, J., Ševčík, R., & Pazdera, P. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. [Link]

-

Šimbera, J., Němečková, D., Herová, D., & Pazdera, P. (2018). Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor. SciForum. [Link]

-

Němečková, D., Havránková, E., Šimbera, J., Ševčík, R., & Pazdera, P. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed. [Link]

-

Gangwar, M., Kumar, R., Yadav, R. K., Mazumder, A., Salahuddin, Kukreti, N., Tyagi, P. K., & Kapoor, B. (2025). Recently Adopted Synthetic Protocols for Piperazines: A Review. Letters in Organic Chemistry, 22(2), 92-101. [Link]

-

López-Cobeñas, A., Cledera, P., Sánchez, J. D., López-Alvarado, P., Ramos, M. T., Avendaño, C., & Menéndez, J. C. (2005). Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. Synthesis, 2005(19), 3412-3422. [Link]

-

A comparative study of conventional and microwave assisted synthesis. (n.d.). CEM Corporation. [Link]

-

Jaisinghani, H. G., Chowdhury, B. R., & Khadilkar, B. M. (2006). Microwave Assisted Rapid Synthesis of 1-Arylpiperazines. Synthetic Communications, 36(16), 2311-2315. [Link]

-

Němečková, D., Havránková, E., Šimbera, J., Ševčík, R., & Pazdera, P. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]

-

Fruth, V., Găină, L., Găină, C., Tătar, A., Pop, M., Bodoki, E., & Oprean, R. (2024). Rapid Synthesis and Evaluation of Resveratrol-Piperazine Cocrystals by Ultrasound and Microwave Methods. Pharmaceutical Research, 41(8), 1635-1647. [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

Microwave Reaction Tutorial. (n.d.). Biotage. [Link]

-

Laturwale, S. K. J. S., & Kamble, P. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 21(7), 1109-1117. [Link]

-

A.S., A. (2014). Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. Asian Journal of Pharmaceutical Research, 4(1), 34-37. [Link]

-

Patel, N. B., & Patel, H. R. (2012). Microwave assisted synthesis and determination of in-vitro antimicrobial efficacy of well characterized s-triazinyl piperazines and piperidines. Acta Poloniae Pharmaceutica, 69(3), 423-432. [Link]

-

Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2). [Link]

-

A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. (2023). Semantic Scholar. [Link]

-

Moura, R. G., de Oliveira, K. T., & de Souza, R. O. (2021). Synthesis of the piperazine subunit of Indinavir. Arkivoc, 2021(10), 106-111. [Link]

-

Leonelli, F., & Calvo, R. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. neuroquantology.com [neuroquantology.com]

- 3. researchgate.net [researchgate.net]

- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

Application Note: Handling and Storage Safety Protocols for (5-Methylpiperazin-2-yl)methanamine

Abstract

(5-Methylpiperazin-2-yl)methanamine is a versatile heterocyclic building block utilized frequently in the synthesis of kinase inhibitors and GPCR ligands. Structurally characterized by a piperazine core functionalized with a primary aminomethyl group and a methyl substituent, this compound exhibits significant basicity and nucleophilicity. These properties, while valuable for synthesis, introduce critical stability challenges—specifically hygroscopicity and rapid formation of carbamates upon exposure to atmospheric carbon dioxide. This guide defines the rigorous protocols required to maintain the chemical integrity (purity >98%) and operational safety of this reagent.

Part 1: Chemical Profile & Hazard Identification

Structural Analysis & Reactivity

The molecule contains three distinct nitrogen centers:

-

Exocyclic Primary Amine (-CH₂NH₂): Highly nucleophilic; primary site for CO₂ absorption (carbamate formation).

-

Endocyclic Secondary Amines (Piperazine Ring): Moderate basicity; prone to oxidation to N-oxides if stored improperly.

Critical Stability Factor: The formation of solid carbamate crusts on the container threads is a primary failure mode, leading to seal compromise and subsequent bulk degradation (deliquescence).

GHS Hazard Classification (Derived from Analogous Piperazines)

Based on structural analogs (e.g., 2-Methylpiperazine, 1-(2-Aminoethyl)piperazine) [1, 2].

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1][2][3][4] |

| Sensitization, Respiratory | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. |

| Acute Toxicity (Oral/Dermal) | 4 | H302/H312: Harmful if swallowed or in contact with skin. |

| Flammable Solids/Liquids | 2/3 | H228/H226: Flammable solid or liquid (depending on MP). |

Part 2: Storage Protocols

Environmental Control

To prevent hydrolysis and carbamylation, strict exclusion of atmospheric moisture and CO₂ is non-negotiable.

-

Primary Storage: Inert Atmosphere Glovebox (Nitrogen or Argon).

-

Secondary Storage (Short-term): Desiccator with active desiccant (P₂O₅ or activated molecular sieves) and CO₂ scrubber (Ascarite).

-

Temperature: +2°C to +8°C. Note: Allow to warm to room temperature inside the inert environment before opening to prevent condensation.

Container Specifications

-

Material: Amber glass (Type I) or HDPE. Avoid standard soda-lime glass for long-term storage of strong bases as etching may occur.

-

Seal: Teflon (PTFE) lined screw caps. Parafilm is insufficient for long-term storage; use electrical tape or shrink bands over the cap-neck junction to retard gas exchange.

Degradation Pathway Visualization

The following diagram illustrates the cascade of failure if storage protocols are breached.

Figure 1: Chemical degradation pathways. The formation of carbamates is often the initial step that compromises container seals, accelerating deliquescence.

Part 3: Handling & Manipulation Protocols

Personal Protective Equipment (PPE) Matrix

Due to the high risk of respiratory sensitization (common in piperazines) and corrosivity, standard lab coats are insufficient [3].

| PPE Type | Specification | Rationale |

| Respiratory | Full-face respirator with ABEK (Amine/Organic) cartridges or Powered Air Purifying Respirator (PAPR). | Prevents inhalation of sensitizing vapors/dusts.[2][5] |

| Hand Protection | Double gloving: Nitrile (inner) + Butyl Rubber or Neoprene (outer). | Amines can permeate thin nitrile rapidly. |

| Eye/Face | Face shield (if not using full-face respirator) + Chemical Goggles. | Risk of permanent corneal damage from corrosive splashes. |

| Body | Chemical-resistant apron or Tyvek® suit. | Protects against corrosive burns. |

Aliquoting Strategy (The "Sub-Stock" Method)

Repeated opening of the bulk container is the leading cause of batch degradation.

Protocol:

-

Preparation: Move the bulk bottle into a glovebox or a glove bag purged with Argon.

-

Sub-division: Divide the bulk material into single-use or small-batch glass vials (e.g., 500 mg or 1 g aliquots).

-

Sealing: Cap vials tightly under inert atmosphere.

-

Usage: When a reaction requires the reagent, remove only one aliquot vial. This leaves the master bulk stock unexposed.

Weighing on the Bench (Schlenk Technique)

If a glovebox is unavailable, use the following Schlenk line protocol to minimize exposure:

-

Purge: Flush the receiving flask with N₂ for 5 minutes.

-

Transfer: Rapidly weigh the solid/oil into a tared vial. Do not use paper weighing boats as amines stick to them. Use a glass weighing funnel or antistatic plastic boat.

-

Quench: Immediately flush the source container with N₂ before resealing.

-

Dissolution: If possible, dissolve the reagent in anhydrous solvent (e.g., DCM or THF) immediately to create a stock solution, which is easier to handle than the hygroscopic solid.

Part 4: Emergency Response & Spill Control

Spill Cleanup Decision Tree

Do NOT use water initially. Adding water to a large amine spill can generate heat (exothermic hydration) and volatilize the amine, increasing respiratory risk [4].

Figure 2: Emergency response logic for corrosive amine spills.

First Aid Measures

-

Eye Contact: Immediate irrigation with water for at least 30 minutes . Time is critical to prevent blindness.

-

Skin Contact: Wash with polyethylene glycol (PEG 400) if available, followed by copious water. PEG helps solubilize the lipophilic amine better than water alone.

-

Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Monitor for delayed pulmonary edema [5].

Part 5: Quality Control & Validation

To ensure the reagent has not degraded during storage, perform the following check prior to critical campaigns:

-

Visual Inspection: The substance should be a clear oil or white solid (depending on MP). Yellow/Orange discoloration indicates oxidation. White crusts indicate carbonation.

-

NMR Validation:

-

1H NMR (DMSO-d6): Check for the disappearance of the NH₂ protons or broadening of peaks.

-

Impurity Flag: A new peak around 8-9 ppm often indicates carbamate formation or protonation by atmospheric moisture.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55253258, 5-Methylpiperazin-2-one (Analogous Core Structure). Retrieved from [Link]

-

Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

-

Airgas (2025). Safety Data Sheet: Methylamine (General Primary Amine Hazards). Retrieved from [Link]

-

ResearchGate (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization of Piperazine Derivatives

Topic: Crystallization Methods for Difficult-to-Purify Piperazine Oils Content Type: Technical Support Center Guide (Q&A Format) Audience: Researchers, Process Chemists, and Drug Development Scientists

Welcome to the Advanced Crystallization Support Hub. As a Senior Application Scientist, I understand that piperazine derivatives are notoriously difficult to crystallize. Their secondary amine functionality often leads to low-melting solids, high hygroscopicity, and a persistent tendency to "oil out" (undergo liquid-liquid phase separation) rather than nucleate.

This guide moves beyond basic textbook advice. It is a troubleshooting system designed to convert your stubborn piperazine oils into high-purity crystalline solids.

Part 1: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

Q: My piperazine product separates as a sticky oil at the bottom of the flask upon cooling, not crystals. Why is this happening?

A: You are encountering Liquid-Liquid Phase Separation (LLPS) .[1][2][3] This occurs when the supersaturated solution enters a "miscibility gap" before it crosses the solubility curve for crystallization.

-

The Mechanism: Your piperazine derivative is likely hydrophobic enough to aggregate into disordered, solute-rich droplets (the oil) rather than ordering into a lattice. This is often exacerbated by impurities which act as "crystal poisons," disrupting the nucleation site.

-

The Fix: You must lower the supersaturation level or change the solvent interaction parameter.

-

Decrease Concentration: Re-heat and add 10-20% more solvent. Lowering the concentration often allows the solution to bypass the miscibility gap and hit the crystal nucleation zone first.

-

Temperature Control: "Oiling out" is often the result of cooling too quickly. The oil phase is kinetically favored. Use a controlled cooling ramp (e.g., 0.1 °C/min) to favor the thermodynamically stable crystal form.

-

Seed at the Cloud Point: If you see the solution turn milky (onset of oiling), add seed crystals immediately. This provides a surface for growth that competes with the formation of oil droplets.

-

Q: The oil eventually solidifies into a glass or gum. Can I purify this?

A: Rarely. A glass is an amorphous solid with trapped impurities/solvents.

-

Immediate Action: Do not scrape the glass. Add a small volume of a "bad" solvent (anti-solvent) like diethyl ether or hexane and perform trituration .

-

Technique: Use a spatula or glass rod to grind the gummy oil against the flask wall under the solvent layer. The mechanical stress + chemical potential difference can induce a phase transition from amorphous to crystalline.

Part 2: Strategic Salt Formation (The "Golden Ticket")

Q: I cannot get the free base to crystallize. Should I switch to a salt?

A: Absolutely. For piperazines, salt formation is the most reliable method to increase the melting point and lattice energy.

-

The pKa Rule: Piperazine nitrogen pKa values are typically ~9.8 and ~5.6. You need an acid with a pKa at least 2-3 units lower than the piperazine to ensure proton transfer and stable lattice formation.

-

Recommended Counter-ions:

-

Dihydrochloride (2HCl): The industry standard. Often creates high-melting, stable lattices. Warning: Can be hygroscopicity.[4]

-

Fumarate / Maleate: Excellent for forming hydrogen-bond networks that stabilize the crystal structure.

-

Tosylate / Mesylate: Good for lipophilic piperazines to reduce hygroscopicity.

-

Q: How do I perform a salt screen on a limited amount of oil?

A: Use the In-Situ Salt Screening Protocol (see Table 1 below). Do not isolate the free base; generate the salt directly in the crystallization solvent.

Part 3: Visualization of Decision Logic

The following diagram outlines the critical decision pathways when facing an oiling-out event.

Caption: Decision tree for troubleshooting liquid-liquid phase separation (oiling out) in piperazine derivatives.

Part 4: Detailed Experimental Protocols

Protocol A: The "Trituration" Rescue Method

Use this when you have a sticky gum that refuses to solidify.

-

Isolation: Decant the mother liquor from the oily/gummy residue.

-

Solvent Addition: Add a small volume (2-5 mL per gram) of diethyl ether or methyl tert-butyl ether (MTBE). Note: The gum should NOT dissolve; it should remain a separate phase.

-

Mechanical Stress: Vigorously scratch the side of the flask with a glass rod or metal spatula, dipping into the gum and pulling it up the side of the glass.

-

Sonication: Place the flask in an ultrasonic bath for 10-minute intervals. The energy input often overcomes the nucleation barrier.

-

Observation: Look for the gum turning opaque or white. This indicates the onset of crystallization.

Protocol B: High-Throughput Salt Screening (Micro-Scale)

| Step | Action | Technical Rationale |

| 1 | Dissolve 50 mg of piperazine oil in 0.5 mL Ethanol or IPA . | Alcohols are "universal" solvents for proton transfer reactions. |

| 2 | Prepare acid solutions (1M in Ethanol): HCl, H2SO4, Methanesulfonic, Oxalic. | Using the same solvent for acid and base prevents solvent-shock precipitation. |

| 3 | Add 1.05 equivalents of acid dropwise with stirring. | Slight excess ensures complete protonation of the most basic nitrogen. |

| 4 | Observation: Immediate precipitate? | Yes: Heat to reflux to dissolve, then cool slowly. No: Add anti-solvent (Ethyl Acetate) dropwise until cloudy. |

| 5 | Cooling: Place vials in a programmable cooler or insulated block (slow cool to 4°C). | Slow cooling prevents trapping of impurities in the lattice. |

Part 5: Advanced Impurity Management

Q: My crystals are colored, but the spectrum says the compound is white. How do I remove the color?

A: Piperazine oxidation by-products (N-oxides) and trace metal complexes often cause yellow/brown discoloration.

-

Charcoal Treatment: Do NOT just add charcoal to the cooling flask.

-

Dissolve the crude crystals in hot solvent (near boiling).

-

Add 5-10 wt% activated carbon.

-

Stir at reflux for 15-30 minutes.

-

Critical Step: Filter hot through a pre-warmed Celite pad. If the solution cools during filtration, the product will crystallize in the filter, leading to yield loss.

-

References

- Anderson, N. G. (2012). Practical Process Research & Development. Academic Press.